molecular formula C14H18O4 B2997433 Ethyl (3-isopropoxybenzoyl)acetate CAS No. 114590-68-0

Ethyl (3-isopropoxybenzoyl)acetate

Cat. No.: B2997433
CAS No.: 114590-68-0
M. Wt: 250.294
InChI Key: RWGUAIQHQWLIDQ-UHFFFAOYSA-N
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Description

Ethyl (3-isopropoxybenzoyl)acetate (CAS 114590-68-0) is an organic ester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. It features a benzoyl group substituted with an isopropoxy moiety at the 3-position of the aromatic ring, linked to an ethyl ester via a β-ketopropanoate bridge. Key physical properties include a predicted density of 1.081 g/cm³ and a boiling point of 332.1°C, with a pKa of 10.44, indicating moderate acidity . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive β-ketoester functionality.

Properties

IUPAC Name

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGUAIQHQWLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-isopropoxybenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 3-isopropoxybenzoyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, followed by refluxing for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-isopropoxybenzoyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

Ethyl (3-isopropoxybenzoyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-isopropoxybenzoyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. These metabolites can interact with various cellular pathways, potentially modulating inflammatory responses and pain perception .

Comparison with Similar Compounds

Ethyl Benzoylacetate (CAS 94-02-0)

  • Structure : Lacks substituents on the benzoyl ring.
  • Molecular Formula : C₁₁H₁₂O₃ ; Molecular Weight: 192.17 g/mol .
  • Lower molecular weight and density compared to the 3-isopropoxy derivative. Applications: Widely used as a precursor for heterocyclic compounds and dyes .

Ethyl (3-Trifluoromethylbenzoyl)acetate (CAS 1717-42-6)

  • Structure : Contains a -CF₃ group at the 3-position of the benzoyl ring.
  • Molecular Formula : C₁₁H₉F₃O₃ ; Molecular Weight: 270.19 g/mol .
  • Key Differences :
    • Electron-withdrawing -CF₃ group enhances electrophilicity at the β-keto position, increasing reactivity in nucleophilic additions.
    • Lower pKa (estimated <9) due to the electron-withdrawing effect of -CF₃, making it more acidic than the 3-isopropoxy analog.
    • Applications: Used in fluorinated drug candidates and agrochemicals .

Ethyl (2-Fluorobenzoyl)acetate (CAS Unavailable)

  • Structure : Fluorine substituent at the 2-position of the benzoyl ring.
  • Molecular Formula : C₁₁H₁₁FO₃ ; Molecular Weight: 210.20 g/mol .
  • Predicted higher boiling point (~340°C) due to polar C-F bonds .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure : Phenyl group attached to the α-carbon of the acetoacetate, forming a branched β-ketoester.
  • Molecular Formula : C₁₂H₁₄O₃ ; Molecular Weight: 206.24 g/mol .
  • Key Differences: Structural isomerism shifts reactivity; the α-phenyl group stabilizes enolate intermediates. Applications: Key precursor in phenyl ether and flavonoid synthesis .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Density (g/cm³) Boiling Point (°C) pKa Applications
Ethyl (3-Isopropoxybenzoyl)acetate C₁₄H₁₈O₄ 250.29 3-OCH(CH₃)₂ 1.081 332.1 10.44 Pharmaceutical intermediates
Ethyl Benzoylacetate C₁₁H₁₂O₃ 192.17 None ~1.15 (estimated) ~300 (estimated) ~11.0 Dyes, heterocycles
Ethyl (3-Trifluoromethylbenzoyl)acetate C₁₁H₉F₃O₃ 270.19 3-CF₃ 1.32 (estimated) ~350 <9.0 Fluorinated agrochemicals
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 206.24 α-Ph 1.12 (estimated) ~315 ~10.5 Flavonoid synthesis

Key Research Findings

  • Electronic Effects: Electron-donating groups (e.g., 3-isopropoxy) increase enolate stability, favoring alkylation reactions, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity for condensations .
  • Steric Effects : Ortho-substituents (e.g., 2-fluoro) hinder rotational freedom, impacting crystallinity and solubility .
  • Thermal Stability : Higher molecular weight and polar substituents (e.g., -CF₃, -OCH(CH₃)₂) correlate with elevated boiling points .

Biological Activity

Ethyl (3-isopropoxybenzoyl)acetate is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula, which indicates the presence of an ethyl group, an isopropoxy group, and a benzoyl moiety. The structural formula is crucial for understanding its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect could be mediated through the activation of specific signaling pathways that promote cell death.
  • Anti-inflammatory Effects : Some studies have reported that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized in therapeutic formulations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In a laboratory setting, this compound was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for inducing cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Anti-inflammatory Studies

In vivo studies using animal models have shown that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6 after administration. This suggests potential use in treating conditions characterized by chronic inflammation.

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